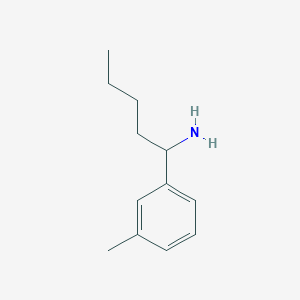

1-(3-Methylphenyl)pentan-1-amine

Description

Significance of Alpha-Chiral Primary Amines in Advanced Organic Synthesis

Alpha-chiral primary amines, a specific subclass of primary amines where the carbon atom attached to the nitrogen is a stereocenter, are of paramount importance in the field of organic synthesis. Their significance stems from their widespread presence in biologically active molecules, including a vast number of pharmaceuticals and natural products. The specific three-dimensional arrangement of atoms in these chiral amines is often crucial for their biological function, making their stereoselective synthesis a key area of research.

These chiral amines also serve as indispensable tools in asymmetric catalysis. They can act as chiral ligands for metal catalysts or as organocatalysts themselves, enabling the synthesis of other chiral molecules with high enantiomeric purity. nih.gov The ability to control the stereochemical outcome of a reaction is a cornerstone of modern drug discovery and development, as different enantiomers of a drug can have vastly different pharmacological effects.

Research Landscape and Focus on 1-(3-Methylphenyl)pentan-1-amine

The research landscape for alpha-chiral primary amines is vibrant and expansive, with continuous efforts to develop novel and efficient synthetic methodologies. A variety of techniques, including the asymmetric hydrogenation of imines and reductive amination of ketones, are employed to access these valuable compounds. wikipedia.orgmasterorganicchemistry.com

Within this broad context, the specific compound This compound has emerged as a molecule of interest. Its structure, featuring a chiral center benzylic to a tolyl group and a pentyl chain, presents a unique combination of steric and electronic properties. While extensive, peer-reviewed research dedicated solely to this compound is still developing, its structural motifs suggest potential applications in areas where tailored chiral amines are required.

The synthesis of such amines can be conceptually approached through methods like the reductive amination of a corresponding ketone, such as 1-(3-methylphenyl)pentan-1-one. This common and effective strategy involves the reaction of the ketone with an amine source, followed by reduction of the intermediate imine. wikipedia.orgmasterorganicchemistry.com Reagents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) are often employed for the reduction step. harvard.edu

Further research into the specific synthesis, characterization, and potential applications of this compound is anticipated to contribute to the broader understanding and utility of alpha-chiral primary amines in advanced chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-(3-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19N/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9,12H,3-4,8,13H2,1-2H3 |

InChI Key |

NZNTZTOHSASLCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=CC(=C1)C)N |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving 1 3 Methylphenyl Pentan 1 Amine

Mechanistic Investigations of Amine Formation Reactions

The synthesis of 1-(3-Methylphenyl)pentan-1-amine can be achieved through various methods, each with its own distinct mechanistic pathway. The most common approaches involve the formation of an imine intermediate followed by reduction, or nucleophilic displacement reactions to create the crucial carbon-nitrogen bond.

Detailed Mechanisms of Imine Formation and Subsequent Reduction

A prevalent method for synthesizing primary amines like this compound involves the reaction of an aldehyde or ketone with a primary amine, which proceeds through an imine intermediate. masterorganicchemistry.com This reaction is typically acid-catalyzed and is a reversible process. lumenlearning.com

The mechanism for imine formation involves a series of steps:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial attack forms a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate known as a carbinolamine. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). lumenlearning.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond and generating an iminium ion. libretexts.orgchemistrysteps.com

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product. lumenlearning.comlibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest at a pH of around 5. At higher pH, there is insufficient acid to protonate the hydroxyl group, hindering the elimination of water. Conversely, at very low pH, the amine nucleophile is protonated, rendering it non-nucleophilic. lumenlearning.com

Once the imine is formed, it can be readily reduced to the corresponding amine. This reduction is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent workup with a proton source yields the final amine product, this compound.

Table 1: Key Steps in Imine Formation and Reduction

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of the amine on the carbonyl group. | Tetrahedral intermediate |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

| 5 | Deprotonation of the nitrogen atom. | Imine |

| 6 | Reduction of the imine. | Amine |

Nucleophilic Displacement Mechanisms in C-N Bond Formation

Another important route to forming the C-N bond in amines involves nucleophilic displacement reactions. In the context of synthesizing this compound, this could involve the reaction of an appropriate alkyl halide with an amine nucleophile.

The mechanism of nucleophilic substitution can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl halide and the reaction conditions.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. This mechanism is favored by primary and less hindered secondary alkyl halides.

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate. The leaving group first departs, forming a planar carbocation, which is then attacked by the nucleophile from either face, leading to a racemic or partially racemized product. This pathway is favored by tertiary and some secondary alkyl halides that can form stable carbocations.

In the synthesis of this compound, a potential nucleophilic substitution approach could involve the reaction of 1-halo-1-(3-methylphenyl)pentane with ammonia (B1221849) or a suitable amine equivalent. The nature of the halogen and the reaction conditions would determine the predominant mechanistic pathway.

Carbocation Rearrangement Phenomena in Amine Synthesis

During the synthesis of amines, particularly when carbocation intermediates are involved (as in Sₙ1 reactions or certain acid-catalyzed processes), the possibility of carbocation rearrangements must be considered. masterorganicchemistry.comlibretexts.org These rearrangements occur to form a more stable carbocation from a less stable one. masterorganicchemistry.com The most common types of rearrangements are hydride shifts and alkyl shifts. libretexts.orgmasterorganicchemistry.com

Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation migrates with its pair of electrons to the positively charged carbon, resulting in the formation of a more stable carbocation. masterorganicchemistry.com This typically occurs when a secondary carbocation can rearrange to a more stable tertiary carbocation. masterorganicchemistry.com

Alkyl Shift: An alkyl group migrates in a similar fashion to a hydride shift, again leading to a more stable carbocation. masterorganicchemistry.com

While the direct synthesis of this compound might not involve a carbocation prone to rearrangement under typical conditions, it is a crucial phenomenon to be aware of in amine synthesis in general. For instance, if a synthetic route involved the reaction of an alcohol with an acid to form an alkyl halide, a carbocation intermediate would be formed, which could potentially rearrange. The Wagner-Meerwein rearrangement is a classic example of such a carbocation rearrangement. thieme.de The Tiffeneau–Demjanov rearrangement is another example that involves the treatment of an aminomethyl-substituted cycloalkanol with nitrous acid. thieme.de

Studies on Amine Reactivity and Functional Group Interconversions

This compound, as a primary amine, exhibits characteristic reactivity and can participate in various chemical transformations and catalytic processes.

Amine-Catalyzed Reactions and Their Mechanisms

Primary amines can act as catalysts in a variety of organic reactions. Their basicity and nucleophilicity are key to their catalytic activity. While specific studies on this compound as a catalyst may be limited, the general principles of amine catalysis are well-established.

Amines can catalyze reactions such as aldol condensations, Michael additions, and Knoevenagel condensations. The mechanism often involves the formation of a nucleophilic enamine or a reactive iminium ion intermediate. For example, in an enamine-catalyzed reaction, the amine reacts with a carbonyl compound to form an enamine, which then acts as a nucleophile.

Dynamic Covalent Chemistry Principles in Amine Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. nih.gov This reversibility allows for the formation of dynamic systems that can adapt and change in response to external stimuli. nih.gov Imine chemistry is a cornerstone of DCC. nih.gov

The reversible formation of imines from amines and aldehydes or ketones is a prime example of a dynamic covalent bond. rsc.org The equilibrium between the reactants and the imine product can be controlled by factors such as pH, temperature, and the presence of water. lumenlearning.comnih.gov This dynamic nature is exploited in various applications, including the development of self-healing materials, molecular sensors, and dynamic combinatorial libraries.

While specific applications of this compound in DCC may not be extensively documented, its ability to form reversible imine bonds makes it a potential building block for such systems. The principles of DCC, such as the reversible nature of hydrazone and disulfide bonds under different catalytic conditions (acidic for hydrazones, basic for disulfides), highlight the versatility of these reversible covalent interactions. rsc.org

Advanced Stereochemical Analysis and Chiroptical Characterization of Substituted Primary Amines

Chromatographic Methodologies for Enantiomeric Purity and Separation

Chromatographic techniques are fundamental in the separation and analysis of enantiomers. For chiral primary amines such as 1-(3-Methylphenyl)pentan-1-amine, both high-performance liquid chromatography and gas chromatography offer robust methods for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) Development and Optimization

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of chiral compounds. mdpi.com The development of an effective HPLC method for a primary amine like this compound involves the careful selection of a chiral stationary phase (CSP) and optimization of the mobile phase. sigmaaldrich.com

Method Development and Optimization: The process begins by screening a variety of CSPs. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds, including primary amines. mdpi.comsigmaaldrich.com Macrocyclic glycopeptide-based columns also show considerable enantioselectivity for amines. chromatographyonline.com

Mobile phase composition is critical for achieving resolution. In normal-phase mode, a typical mobile phase consists of a nonpolar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol. chromatographyonline.com For basic analytes like amines, the addition of a small percentage of an amine additive (e.g., diethylamine (B46881) or triethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing. chromatographyonline.com Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used. chromatographyonline.com In some cases, a combination of both an acidic and a basic additive, such as TFA and triethylamine, can significantly improve selectivity and peak profiles. chromatographyonline.com

Optimization involves adjusting the ratio of the polar modifier, the concentration of additives, the flow rate, and the column temperature. Lower flow rates and lower temperatures often enhance chiral recognition and improve separation. sigmaaldrich.comchromatographyonline.com Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC, often providing comparable selectivity with faster analysis times and improved peak symmetry for primary amines. chromatographyonline.com

Table 1: Typical Chiral HPLC Screening Conditions for Primary Amines

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) | Condition 3 (SFC) |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cyclofructan-based | Cyclofructan-based |

| Mobile Phase | Hexane:Ethanol (80:20 v/v) | Acetonitrile:Methanol (90:10 v/v) | CO₂:Methanol |

| Additive(s) | 0.2-0.3% Triethylamine (TEA) / Trifluoroacetic Acid (TFA) | 0.2-0.3% TEA / TFA | 0.2-0.3% TEA / TFA |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 3.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) | Ambient or controlled (e.g., 25°C) | 40°C |

This interactive table summarizes common starting conditions for developing a chiral separation method for primary amines based on established protocols. chromatographyonline.comchromatographyonline.com

Chiral Gas Chromatography (GC) for Volatile Amine Analysis

Chiral Gas Chromatography (GC) is a highly sensitive method suitable for the analysis of volatile or semi-volatile chiral compounds. sigmaaldrich.comgcms.cz For primary amines, which can exhibit poor peak shape due to their polarity, derivatization is a crucial prerequisite for successful GC analysis. nih.govresearchgate.net

Derivatization and Analysis: The primary amino group of this compound must be derivatized to increase volatility and improve chromatographic performance. researchgate.net Acylation is a widely used procedure for this purpose. researchgate.net Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and isopropyl isocyanate. nih.govnih.gov The resulting trifluoroacetyl or isocyanate derivatives are more volatile and less polar, leading to sharper peaks and better resolution on chiral GC columns. sigmaaldrich.com

The choice of chiral stationary phase is central to the separation. Cyclodextrin-based CSPs, such as those derivatized with trifluoroacetyl groups (e.g., Astec CHIRALDEX G-TA) or heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are frequently used for the enantioseparation of derivatized amines. sigmaaldrich.comwiley.com Studies on 1-phenylalkylamines, a class that includes the target compound, have shown that these compounds are effectively separated as their TFA derivatives. wiley.com Aromatic amines generally exhibit higher enantioselectivity compared to their aliphatic counterparts on certain CSPs. nih.govnih.gov Method optimization involves adjusting the temperature ramp and carrier gas flow rate; decreasing the analysis temperature often increases chiral selectivity. sigmaaldrich.com

Table 2: Chiral GC Method Parameters for Derivatized Amines

| Parameter | Description |

|---|---|

| Analyte Class | Aromatic Primary Amines (e.g., this compound) |

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate |

| Stationary Phase Type | Derivatized Cyclodextrin (e.g., substituted β-cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Temperature Program | Isothermal or gradient (e.g., 90°C to 190°C) |

| Detection | Flame Ionization Detector (FID) |

This interactive table outlines a typical approach for the chiral GC analysis of primary amines, highlighting the critical derivatization step. nih.govwiley.com

Spectroscopic Techniques for Absolute Configuration and Enantiomeric Excess Determination

Spectroscopic methods provide powerful tools for determining the absolute configuration and enantiomeric excess (ee) of chiral molecules like this compound, often with high sensitivity and speed.

Chiroptical Sensing and Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption-based technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This differential absorption, known as the CD effect, is unique to chiral substances and provides information on both enantiomeric excess and absolute configuration. nih.govyoutube.com

The magnitude of the CD signal is directly proportional to the concentration of the chiral molecule and its enantiomeric excess. nih.gov This relationship allows for the quantitative determination of ee by creating a calibration curve with samples of known enantiomeric composition. nih.govacs.org

For analytes like primary amines that may have weak intrinsic CD signals, chiroptical sensing assemblies are employed to amplify the signal. A highly effective method involves the three-component self-assembly of the target amine, an enantiopure chiral ligand (e.g., a BINOL derivative), and a bridging molecule (e.g., o-formyl phenyl boronic acid). utexas.edu The resulting diastereomeric complexes formed with each enantiomer of the amine produce distinct and intense CD spectra, allowing for sensitive ee determination and even "fingerprinting" to identify the amine's structure. utexas.edu This approach is rapid, requiring only mixing of the components before measurement. utexas.edunih.gov

Table 4: Components of a Three-Part CD Sensing Assembly for Primary Amines

| Component | Role | Example |

|---|---|---|

| Analyte | The chiral molecule to be analyzed. | This compound |

| Chiral Selector | Provides the source of chirality for the complex and generates the CD signal. | (R)- or (S)-BINOL |

| Bridging Molecule | Connects the analyte and the chiral selector. | o-Formyl Phenyl Boronic Acid |

This interactive table details the components of a common supramolecular assembly used for chiroptical sensing of primary amines. utexas.edu

Fluorescence-Based Assays for High-Throughput Enantiomeric Excess Determination

Fluorescence-based assays offer exceptional sensitivity and are particularly well-suited for high-throughput screening (HTS) of enantiomeric excess. nih.govnih.gov These methods leverage the formation of diastereomeric complexes that exhibit differential fluorescent responses. bath.ac.uk

One prominent strategy involves the self-assembly of the chiral amine analyte, a fluorescent chiral diol dye (such as a derivative of BINOL, VANOL, or VAPOL), and 2-formylphenylboronic acid. nih.govbath.ac.uk This assembly creates diastereomeric iminoboronate esters, where the complex formed with one enantiomer of the amine fluoresces more intensely than the complex formed with the other. bath.ac.ukresearchgate.net This difference in fluorescence intensity can be directly correlated to the enantiomeric excess of the amine. bath.ac.uk

Another powerful technique is the Fluorescent Indicator Displacement Assay (FIDA). nih.gov In this method, a non-fluorescent complex is prepared. The addition of the chiral amine analyte displaces a component of the complex, which is a fluorophore, resulting in a "turn-on" fluorescence signal. nih.govbohrium.com The intensity of this signal can be used to determine the concentration of the amine. nih.gov This concentration assay is often paired with a CD-based ee assay to allow for the rapid determination of both chemical yield and enantiomeric excess in HTS campaigns, providing a comprehensive analysis in a very short timeframe. nih.govbohrium.com These optical assays can be conducted in 96- or 384-well plates, making them ideal for screening large libraries of reactions or compounds. nih.govnih.gov

Table 5: Overview of Fluorescence-Based Assay Strategies for Chiral Amines

| Assay Type | Principle | Key Components | Application |

|---|---|---|---|

| Direct Sensing | Formation of diastereomeric complexes with differential fluorescence. bath.ac.uk | Chiral Amine, Fluorescent Chiral Diol (e.g., BINOL), Boronic Acid | Direct ee determination. bath.ac.ukresearchgate.net |

| Indicator Displacement (FIDA) | Analyte displaces a fluorophore from a non-fluorescent complex, causing a fluorescence "turn-on". nih.gov | Chiral Amine, Pre-formed non-fluorescent imine, Displaceable Fluorophore | Analyte concentration determination, often paired with CD for a full yield and ee analysis. nih.govbohrium.com |

This interactive table compares two major fluorescence-based strategies for the high-throughput analysis of chiral primary amines.

Theoretical Considerations in Stereochemistry

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For chiral molecules such as the primary amine this compound, a thorough understanding of its stereochemical features is paramount. This involves a detailed examination of its conformational landscape and the unambiguous assignment of its absolute configuration.

Conformational Analysis and Stereodynamic Behavior

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the conformational space of a molecule. rsc.orgresearchgate.net By performing a systematic search of the potential energy surface, the various stable conformers (local energy minima) and the transition states connecting them can be identified. This allows for the determination of the relative energies of the conformers and the energy barriers to their interconversion.

For a molecule like this compound, the conformational analysis would focus on the dihedral angles defining the orientation of the phenyl ring and the alkyl chain relative to the amino group at the stereocenter. The non-bonding interactions between the substituents on the chiral carbon, the aromatic ring, and the pentyl chain will govern the stability of the different conformers. For instance, steric hindrance between the ortho-hydrogens of the methylphenyl group and the bulky pentyl group would lead to high-energy conformations.

The stereodynamic behavior of such amines is also of significant interest. This includes the process of nitrogen inversion, where the lone pair of electrons on the nitrogen atom rapidly passes from one side of the atom to the other, leading to an inversion of the configuration at the nitrogen center. frontiersin.org While this process is typically fast at room temperature for simple amines, the energy barrier can be influenced by the nature of the substituents.

Table 1: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| A | -60° (gauche) | 0.00 | 45 |

| B | 180° (anti) | 0.50 | 30 |

| C | +60° (gauche) | 0.20 | 25 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Methodologies for Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of its atoms in a non-superimposable mirror-image form, is a fundamental challenge in stereochemistry. Several powerful techniques are employed for this purpose, often combining experimental measurements with theoretical calculations.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

A widely used method for determining the absolute configuration of chiral primary amines involves their derivatization with a chiral reagent to form a pair of diastereomers. These diastereomers, having different physical properties, will exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra.

A common class of CDAs are chiral acids, which react with the amine to form diastereomeric amides. The differences in the chemical shifts (Δδ) of specific protons or other nuclei in the NMR spectra of the two diastereomers can then be correlated with the absolute configuration of the original amine.

For instance, the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a well-established technique. After forming the MTPA amides, the chemical shifts of the protons near the newly formed amide bond are analyzed. By comparing the Δδ (δS - δR) values for the two diastereomers, the absolute configuration can be assigned based on empirical models.

More advanced methods utilize fluorine-containing CDAs and ¹⁹F NMR spectroscopy. mdpi.com The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for distinguishing between diastereomers. A novel method involves reacting the primary amine with two enantiomers of a chiral derivatizing agent, α-fluorinated phenylacetic phenylselenoester (FPP), and comparing the experimental ¹⁹F NMR chemical shift differences with those calculated using DFT. mdpi.com This combined experimental and computational approach provides a reliable assignment of the absolute configuration. mdpi.com

Table 2: Illustrative ¹⁹F NMR Data for Diastereomeric Amides of a Chiral Primary Amine

| Diastereomer | ¹⁹F Chemical Shift (ppm) | Δδ (δS - δR) (ppm) |

| Amide from (R)-Amine and (S)-CDA | -71.50 | -0.25 |

| Amide from (S)-Amine and (S)-CDA | -71.25 |

Note: This table presents hypothetical data to illustrate the principle of the method.

Chiroptical Spectroscopy and Computational Chemistry

Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

The experimental ECD or VCD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. To assign the absolute configuration, the experimental spectrum is compared to the spectrum predicted by quantum chemical calculations, typically at the DFT level.

The computational process involves first performing a conformational analysis to identify all significant low-energy conformers. Then, the chiroptical spectra for each conformer are calculated and a Boltzmann-weighted average spectrum is generated. By comparing the sign and intensity of the bands in the experimental and calculated spectra, the absolute configuration can be unambiguously determined. This approach has been successfully applied to a wide range of chiral molecules, including natural products and synthetic compounds.

Computational Chemistry and Molecular Modeling Studies of 1 3 Methylphenyl Pentan 1 Amine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations serve as a powerful tool to predict and understand the fundamental properties of molecules. For 1-(3-Methylphenyl)pentan-1-amine, these methods provide a detailed picture of its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications to Amine Systems

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to various amine systems to determine their geometries and other properties. nih.govresearchgate.net In the context of this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise 3D model of the molecule. These calculations are foundational for understanding how the molecule might interact with other chemical species. For instance, studies on similar substituted phenethylamines have utilized DFT to perform systematic conformational analyses and compare the results with experimental data. dntb.gov.ua

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Electronic Effects

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. fiveable.menumberanalytics.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. researchgate.netwuxiapptec.com A smaller energy gap generally implies higher reactivity. researchgate.net

For an amine like this compound, the HOMO is typically localized on the nitrogen atom due to the presence of the lone pair of electrons, making the amine group a primary site for nucleophilic attack. The LUMO, on the other hand, would be distributed over the aromatic ring and the benzylic position. The energy of the HOMO is an indicator of its electron-donating tendency, while the LUMO energy reflects its electron-accepting tendency. taylorandfrancis.com Analysis of the HOMO and LUMO can predict how the molecule will interact with other reactants and can be used to understand reaction mechanisms. numberanalytics.comlibretexts.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher HOMO energy suggests a stronger nucleophile. The lone pair on the nitrogen atom is expected to be the primary contributor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower LUMO energy suggests a stronger electrophile. The aromatic ring and benzylic carbon are likely key contributors. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations can be used to explore the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the relative energies of these conformations. This is crucial for understanding how the molecule might bind to a biological target or a catalyst.

By simulating the molecule in a solvent, such as water, MD can also provide information about its interactions with the surrounding environment. koreascience.kr For instance, it can show how the amine group forms hydrogen bonds with water molecules. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.govnih.gov Studies on similar substituted phenethylamines have used MD simulations to investigate their interactions with biological targets like microtubules. nih.gov

In Silico Approaches for Ligand and Catalyst Design

The computational data gathered from quantum chemical calculations and molecular dynamics simulations can be leveraged for in silico ligand and catalyst design. nih.gov In silico methods, a broad term for computer-aided design, play a significant role in modern chemistry and drug discovery. nih.govresearchgate.net

By understanding the structural and electronic properties of this compound, it is possible to design derivatives with enhanced properties. For example, if the goal is to design a more potent ligand for a specific receptor, the molecule can be virtually modified, and the binding affinity of the new derivatives can be predicted using techniques like molecular docking. nih.gov Molecular docking simulates the binding of a small molecule to the active site of a larger molecule, such as a protein. nih.gov

Similarly, in the field of catalysis, understanding the electronic properties through HOMO-LUMO analysis can guide the design of more efficient catalysts. For instance, modifying the substituents on the aromatic ring can alter the electron-donating or -withdrawing nature of the ligand, which in turn can influence the activity of a metal catalyst to which it is coordinated. Ligand-based computational methods can predict the biological activity of a molecule based on its chemical structure, which is a powerful tool in the early stages of drug discovery. nih.gov

Applications of 1 3 Methylphenyl Pentan 1 Amine in Contemporary Organic Synthesis

Role as Chiral Building Blocks and Intermediates in Fine Chemical Synthesis

Chiral amines are invaluable as building blocks and intermediates for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. scielo.bryale.edu These "chiral building blocks" are molecular fragments or chemical compounds with reactive functional groups that serve as starting points for constructing more complex, single-isomer products. mdpi.com The demand for such compounds is driven by the fact that biological targets, like enzymes and receptors, are themselves chiral, meaning the interaction between a drug and its target often requires a precise stereochemical match. mdpi.com

While 1-(3-Methylphenyl)pentan-1-amine is commercially available, its specific use as a building block in documented syntheses is not widespread in prominent literature. However, its structure is analogous to other chiral amines that serve as key intermediates. For example, chiral amine motifs are central to the synthesis of various bioactive compounds and pharmaceutical agents. scielo.br The synthesis of complex molecules like the diabetes drug Repaglinide relies on a chiral amine intermediate, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, highlighting the importance of this class of compounds. researchgate.net

The general value of chiral amines as synthetic intermediates is well-established, as shown in the following table which summarizes key attributes and roles.

| Feature | Significance in Fine Chemical Synthesis |

| Chirality | Allows for the synthesis of enantiomerically pure final products, crucial for biological activity and regulatory approval. mdpi.com |

| Primary Amine Group | Provides a reactive site for a wide range of chemical transformations, including amide bond formation, alkylation, and reductive amination. |

| Aromatic Ring | The 3-methylphenyl group can be modified or can influence the electronic and steric properties of the molecule and its derivatives. |

| Alkyl Chain | The pentyl group contributes to the lipophilicity of the molecule, which can be a critical factor in the properties of a final drug product. |

Utilization in the Design and Development of Chiral Ligands for Asymmetric Catalysis

A primary application of chiral amines is their use as precursors for the synthesis of chiral ligands, which are essential for asymmetric catalysis. scielo.br These ligands coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. This method is a powerful tool for producing optically active compounds efficiently. yale.edulouisiana.edu

Chiral amines can be incorporated into various ligand frameworks, including:

Salen-type ligands

Phosphine-amine ligands

Diamines and amino alcohols

These ligands have been successfully employed in numerous transition metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. scielo.br For instance, researchers have developed novel chiral 1,5-diamines derived from natural products like camphor, demonstrating the continuous search for new and effective chiral ligands. scielo.br While there are no specific, widely-reported examples of ligands derived directly from this compound in the scientific literature, its structure makes it a suitable candidate for such development. The primary amine group can be readily functionalized to create more complex ligand structures, such as Schiff bases or amides, which are common motifs in asymmetric catalysis. yale.edu

Precursor in the Synthesis of Complex Organic Molecules

Chiral amines serve as critical starting materials or intermediates in the total synthesis of complex natural products and pharmaceuticals. nih.govresearchgate.net Asymmetric synthesis strategies often rely on the introduction of a chiral amine at a key step to establish the desired stereochemistry for the rest of the synthetic sequence. nih.govnih.gov

The synthesis of β-substituted GABA derivatives, which include important neurological drugs like Baclofen and Pregabalin, often involves the asymmetric addition of a nitrogen-containing group to a precursor molecule. mdpi.com Similarly, the synthesis of potent synthetic opioids such as Carfentanil and Sufentanil proceeds through a key 4-anilidopiperidine intermediate, which is itself derived from simpler amine precursors via a Strecker reaction. google.com

Although this compound has not been explicitly cited as a precursor in the synthesis of a major drug or natural product in available literature, its structural features make it a plausible candidate for such a role. Its combination of a chiral center, a reactive amine, and a substituted aromatic ring provides a versatile scaffold for the construction of more elaborate molecular architectures.

Q & A

Q. Critical factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

- Catalyst selection : Titanium(IV) isopropoxide improves reductive amination efficiency by stabilizing intermediates .

- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may increase side-product formation .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Answer:

Characterization workflow :

NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.6 ppm (pentyl chain CH₂), δ 2.3 ppm (N–CH₂), and δ 6.7–7.2 ppm (aromatic protons) .

- ¹³C NMR : Signals for the methylphenyl group (C–CH₃ at ~21 ppm) and amine-bearing carbon (~45 ppm) .

Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 192.2 (C₁₂H₁₉N) .

IR spectroscopy : N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Validation : Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) ensures accuracy .

Basic: What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

Answer:

| Property | Value/Range | Relevance to Handling |

|---|---|---|

| Solubility | Miscible in ethanol, DCM | Use polar aprotic solvents for reactions |

| Melting Point | ~-10°C (estimated) | Store at 2–8°C to prevent degradation |

| pKa | ~10.2 (amine group) | Stable under neutral to mildly acidic conditions |

| Hygroscopicity | Moderate | Use anhydrous conditions during synthesis |

Safety : Amine groups may react with oxidizing agents; use inert atmospheres for air-sensitive steps .

Advanced: What strategies are employed for enantioselective synthesis of this compound, and how is chiral purity assessed?

Answer:

Enantioselective methods :

- Chiral catalysts : Use of (R)- or (S)-BINAP ligands with transition metals (e.g., Ru) to induce asymmetry during reductive amination .

- Enzymatic resolution : Transaminases (e.g., ω-transaminase) selectively convert ketones to (S)- or (R)-amines .

Q. Chiral purity assessment :

- Chiral HPLC : Columns like Chiralpak AD-H; retention times differentiate enantiomers .

- Optical rotation : Compare [α]₂₀ᴰ values with literature (e.g., (S)-enantiomer: +15.6°) .

Yield optimization : Kinetic resolution at 25°C improves enantiomeric excess (ee >98%) .

Advanced: How does the structural modification of this compound influence its binding affinity to neurotransmitter receptors?

Answer:

Key structural determinants :

- Phenyl substituents : The 3-methyl group enhances lipophilicity, improving blood-brain barrier penetration .

- Amine position : Primary amine at C1 facilitates hydrogen bonding with serotonin receptors (5-HT₂A) .

Q. Experimental validation :

- Radioligand binding assays : IC₅₀ values against 5-HT₂A receptors (e.g., 120 nM vs. 250 nM for unsubstituted analogs) .

- Molecular docking : Simulations show methylphenyl groups occupying hydrophobic pockets in receptor binding sites .

Q. Comparison with analogs :

| Compound | 5-HT₂A IC₅₀ (nM) | LogP |

|---|---|---|

| This compound | 120 | 2.8 |

| 1-Phenylpentan-1-amine | 250 | 2.1 |

Advanced: What computational approaches are used to predict the reactivity and stability of this compound in different solvents?

Answer:

Methods :

Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity and oxidation potential .

Molecular dynamics (MD) : Simulates solvent interactions (e.g., ethanol vs. hexane) to assess conformational stability .

QSAR models : Relate substituent effects (e.g., methyl groups) to hydrolysis rates in aqueous solutions .

Q. Key findings :

- Solvent effects : Ethanol stabilizes the protonated amine via hydrogen bonding (ΔG = -3.2 kcal/mol) .

- Degradation pathways : Predominant N-oxidation in polar solvents vs. C–N cleavage in nonpolar media .

Advanced: How do researchers address contradictions in experimental data regarding the biological activity of this compound?

Answer:

Resolution strategies :

Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives .

Structural corroboration : Use X-ray crystallography (e.g., SHELX refinement ) to confirm compound identity in biological samples.

Meta-analysis : Compare data across studies (e.g., PubChem bioassays vs. in-house results) to identify outliers .

Case study : Discrepancies in IC₅₀ values (120 nM vs. 180 nM) were resolved by standardizing assay conditions (pH 7.4, 37°C) .

Q. Statistical tools :

- Bland-Altman plots : Assess agreement between methodologies.

- ANOVA : Identify significant inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.